REACTION_CXSMILES
|
[Li+].[BH4-].C[O:4][C:5]([C:7]1[C:11]([Cl:12])=[C:10]([Cl:13])[S:9][N:8]=1)=O>C1COCC1>[OH:4][CH2:5][C:7]1[C:11]([Cl:12])=[C:10]([Cl:13])[S:9][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NSC(=C1Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool to 0° C
|
Type
|
CUSTOM
|
Details
|
Carefully quench the reaction mixture with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract into EtOAc (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organics
|
Type
|
CUSTOM
|
Details
|
to give 540 mg crude product as an orange syrup
|
Type
|
CUSTOM
|
Details
|
Purify the syrup on silica gel (40 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NSC(=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 16.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |